Pyrazolidin-3-one

Descripción general

Descripción

Pyrazolidin-3-one: is a heterocyclic compound that belongs to the class of pyrazolidinones. It is a cyclic (internal) hydrazide of 3-hydrazinopropanoic acid. This compound and its derivatives have gained significant attention due to their structural simplicity, ease of preparation, and wide range of biological activities . These compounds have been employed in various industrial processes and have shown promising biological activities, including analgesic, anti-inflammatory, and antibacterial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

From α,β-unsaturated esters: Pyrazolidin-3-one can be synthesized by treating α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate.

Solvent-free synthesis: An easy, solvent-free method involves grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill.

Organocatalytic synthesis: The pyrrolidine/benzoic acid-catalyzed reaction of α-substituted propenals with activated hydrazines under mild conditions yields 4-substituted pyrazolidin-3-ols, which can be oxidized to form pyrazolidin-3-ones.

Industrial Production Methods: Industrial production methods for this compound derivatives often involve large-scale synthesis using the aforementioned synthetic routes. The solvent-free ball milling method is particularly attractive for industrial applications due to its environmental friendliness and efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Pyrazolidin-3-one derivatives can undergo visible-light-induced aerobic oxidation to yield azomethine imines.

Common Reagents and Conditions:

Oxidation: Eosin Y as a catalyst and visible light for aerobic oxidation.

Bromination: Hydrogen bromide and hydrogen peroxide under mild conditions.

Major Products Formed:

Azomethine imines: Formed from the aerobic oxidation of this compound derivatives.

4-Bromopyrazol-3-ol: Formed from the bromination of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Pyrazolidin-3-one derivatives exhibit a wide range of pharmacological activities, including:

- Analgesic and Anti-inflammatory Effects : Compounds such as phenylbutazone and phenazone are well-known for their analgesic and anti-inflammatory properties, acting through the inhibition of cyclooxygenase and lipoxygenase enzymes, which are critical in inflammatory pathways .

- Antimicrobial Activity : Recent studies have shown that derivatives like 5-hydroxy-1H-pyrazol-3(2H)-ones possess low micromolar inhibitory concentrations against various bacterial strains, including Escherichia coli and Staphylococcus aureus, by inhibiting peptidoglycan biosynthesis .

- Antidiabetic Potential : Research indicates that this compound derivatives can lower blood glucose levels in diabetic models, showcasing their potential as antidiabetic agents .

Organic Synthesis

Synthetic Applications

this compound serves as an important scaffold in organic synthesis:

- Building Blocks for Complex Molecules : It is frequently used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo diverse reactions makes it a valuable component in creating more complex structures .

- Organocatalysis : this compound derivatives have been identified as effective organocatalysts, facilitating numerous chemical transformations with high efficiency .

Case Study 1: Antimicrobial Activity

A series of 5-hydroxy-1H-pyrazol-3(2H)-ones were synthesized and evaluated for their antimicrobial activity against several pathogens. The study revealed that these compounds showed significant inhibitory effects on bacterial growth, particularly against E. coli MurB enzyme, which is crucial for bacterial cell wall synthesis. The findings suggest that structural modifications can enhance their efficacy against resistant strains .

Case Study 2: Antidiabetic Effects

In an experimental study involving diabetic rats induced by alloxan, various this compound derivatives were administered. The results demonstrated a marked reduction in fasting blood glucose levels compared to the control group, indicating their potential utility in managing diabetes .

Data Tables

| Application Area | Compound Example | Activity/Effect |

|---|---|---|

| Analgesic | Phenylbutazone | Inhibition of cyclooxygenase |

| Antimicrobial | 5-Hydroxy-1H-pyrazol-3(2H)-one | Low micromolar IC50 against bacteria |

| Antidiabetic | Various pyrazolidinones | Reduction in blood glucose levels |

| Organocatalysis | Chiral pyrazolidinones | Catalysis of asymmetric reactions |

Mecanismo De Acción

The mechanism of action of pyrazolidin-3-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives inhibit cyclooxygenase and lipoxygenase enzymes, leading to anti-inflammatory effects . Others exhibit antibacterial activity by targeting bacterial enzymes and disrupting cellular processes .

Comparación Con Compuestos Similares

Pyrazolinone (3-oxo-1,2-dihydropyrazole): Similar in structure but differs in the oxidation state of the nitrogen atoms.

3,5-Pyrazolidinediones (3,5-dioxotetrahydropyrazoles): These compounds have two carbonyl groups and exhibit different pharmacological activities.

Uniqueness: Pyrazolidin-3-one is unique due to its structural simplicity, ease of preparation, and wide range of biological activities. Its derivatives have shown promising results in various pharmacological and industrial applications, making it a valuable compound for further research and development .

Actividad Biológica

Pyrazolidin-3-one, a compound characterized by its five-membered ring structure containing a pyrazole moiety, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound derivatives, focusing on their pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

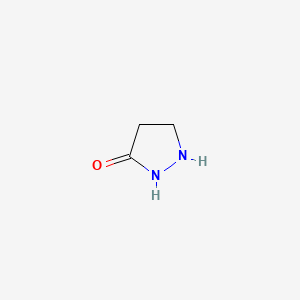

The core structure of this compound can be represented as follows:

The synthesis of this compound derivatives often involves various methods, including organocatalytic approaches and traditional hydrazine reactions. For instance, recent studies have employed chiral diarylprolinol trimethylsilyl ethers as catalysts to achieve high enantioselectivity in the synthesis of these compounds .

Pharmacological Properties

This compound derivatives exhibit a wide range of biological activities, including:

- Analgesic and Antipyretic Effects : Compounds like phenazone (a pyrazolidinone derivative) have been used for pain relief and reducing fever .

- Anti-inflammatory Activity : Certain derivatives have shown effectiveness in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes .

- Antimicrobial Activity : this compound derivatives have demonstrated significant antibacterial and antifungal properties. Studies indicate that some Schiff base derivatives exhibit enhanced antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity | Example Compounds | Mechanism/Effect |

|---|---|---|

| Analgesic | Phenazone | Inhibition of COX enzymes |

| Anti-inflammatory | BW755C, Phenidone | COX and LOX inhibition |

| Antibacterial | 1-phenyl this compound | Disruption of bacterial cell wall synthesis |

| Antifungal | Various Schiff bases | Inhibition of fungal growth |

| Antitubercular | Specific derivatives | Targeting mycobacterial metabolism |

Case Studies

- Antimicrobial Activity Evaluation : A study conducted on various this compound Schiff base derivatives revealed their potential as antimicrobial agents. The synthesized compounds were tested against different bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of pyrazolidinone derivatives in animal models. The results indicated a significant reduction in inflammation markers when treated with these compounds, supporting their use in therapeutic applications for inflammatory diseases .

Recent Advances

Recent research has emphasized the flexibility in synthesizing this compound analogs with varied substituents to enhance their biological activity. For example, the modular synthesis of jasmonoyl-L-isoleucine analogs from this compound cores has opened new avenues for exploring their efficacy in plant hormone signaling pathways .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing pyrazolidin-3-one derivatives, and how can researchers optimize yield and purity?

this compound derivatives are typically synthesized via modular approaches using four core building blocks: a this compound core, alkyl chain, linker, and amino ester/acid. For example, a study demonstrated the synthesis of 11 analogs by systematically varying these components . To optimize yield, researchers should:

- Use high-purity reagents and controlled reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify intermediates via column chromatography or recrystallization. Yield improvements often require iterative adjustments to stoichiometry, temperature, and solvent polarity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrazrazolidin-3-one derivatives?

Key techniques include:

- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry using programs like SHELXL .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and coupling patterns (e.g., distinguishing regioisomers) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas. For crystallographic data, ensure compliance with journal guidelines (e.g., depositing CIF files in the Cambridge Structural Database) .

Q. What physicochemical properties of this compound are critical for biological activity studies?

Researchers must prioritize:

- Solubility : Test in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) to determine compatibility with in vitro assays.

- Stability : Assess degradation under varying pH, temperature, and light exposure using accelerated stability studies.

- LogP values : Predict membrane permeability via octanol-water partitioning experiments .

Q. How should researchers handle this compound’s instability during storage?

- Store compounds in airtight, light-resistant containers under inert gas (argon/nitrogen).

- Use desiccants (e.g., silica gel) to prevent moisture absorption.

- Conduct periodic stability checks via NMR or HPLC to detect decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound analogs?

Discrepancies often arise from polymorphism or solvate formation. Strategies include:

- Repeating crystallizations under varied conditions (solvent, temperature).

- Cross-validating data with computational methods (e.g., DFT calculations for NMR chemical shifts).

- Using complementary techniques like powder XRD to detect polymorphic phases .

Q. What experimental design principles should guide the optimization of this compound reaction conditions?

Apply factorial design (e.g., Design of Experiments, DoE) to systematically vary parameters (temperature, catalyst loading, solvent). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Catalyst (mol%) | 5 | 20 |

| Solvent | DMF | THF |

| Analyze outcomes (yield, purity) via ANOVA to identify significant factors. This reduces trial-and-error iterations . |

Q. How can researchers design this compound analogs to probe structure-activity relationships (SAR) in phytohormone signaling?

- Core modifications : Introduce substituents (e.g., halogens, methyl groups) to the this compound ring to alter electronic properties.

- Linker variation : Replace ester linkers with amides or ethers to modulate flexibility.

- Functional assays : Test analogs in jasmonate-responsive bioassays (e.g., gene expression in Arabidopsis) to correlate structural changes with activity .

Q. What computational strategies are effective for predicting this compound interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to screen analogs against protein targets (e.g., COI1-JAZ receptor).

- MD simulations : Assess binding stability over 100+ ns trajectories.

- QSAR models : Train models on bioactivity data to prioritize synthetic targets. Validate predictions with in vitro assays .

Q. Methodological Frameworks

Propiedades

IUPAC Name |

pyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGRWYRVNANFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144928 | |

| Record name | 3-Pyrazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10234-72-7 | |

| Record name | 3-Pyrazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.